molecular formula C12H14ClN5O2 B5754447 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Cat. No. B5754447
M. Wt: 295.72 g/mol
InChI Key: XXKSNULCKIADLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood, but it is believed to involve the modulation of ion channels in the brain and the inhibition of inflammatory mediators. 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to reduce the frequency and severity of seizures in animal models, indicating its potential as an anticonvulsant. It has also been shown to reduce inflammation in animal models, suggesting its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate in the lab. It also has a well-defined chemical structure, making it easy to study its mechanism of action. However, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide also has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in animal models. It also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One area of research could be to further investigate its potential as an anticonvulsant and anti-inflammatory agent. Another area of research could be to study its effects on other biological processes, such as cell proliferation and apoptosis. Additionally, further research could be conducted to optimize the synthesis method of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide and to develop analogs with improved properties.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide involves the reaction of 2-chlorophenol with propargyl bromide to form 2-chlorophenylpropargyl ether. This intermediate is then reacted with sodium azide to form the tetrazole ring, followed by reaction with 2-bromoacetyl chloride to form the final product, 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide.

Scientific Research Applications

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has been studied for its potential therapeutic applications in a variety of scientific research studies. One study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study found that 2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide has anti-inflammatory activity, indicating that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(2-chlorophenoxy)-N-(2-propyltetrazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O2/c1-2-7-18-16-12(15-17-18)14-11(19)8-20-10-6-4-3-5-9(10)13/h3-6H,2,7-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKSNULCKIADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.